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For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),
has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. Its
activation by endogenous long-chain fatty acids and synthetic agonists triggers a cascade of
signaling events that culminate in potent anti-inflammatory and insulin-sensitizing effects.[1][2]
A thorough understanding of the agonist binding pocket is paramount for the rational design of
novel, selective, and potent GPR120 modulators. This technical guide provides an in-depth
analysis of the GPR120 agonist binding pocket, summarizing key structural insights,
experimental methodologies, and downstream signaling consequences.

The GPR120 Agonist Binding Pocket: A Structural
Overview

While a crystal structure of GPR120 bound to a specific "Agonist 1" is not publicly available, a
combination of homology modeling, mutagenesis studies, and cryogenic electron microscopy
(cryo-EM) with specific agonists like TUG-891 has elucidated the key features of the orthosteric
binding site.[3][4][5] The binding pocket is a hydrophobic cleft formed by several
transmembrane (TM) helices.

Key Interacting Residues

Mutagenesis and structural studies have identified several key amino acid residues that are
critical for agonist binding and receptor activation. These residues contribute to a hydrophobic
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pocket and form specific interactions, such as hydrogen bonds and rt-stacking, with agonist
molecules.[3][4][6]
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stabilizing the binding

mode of agonists.

Considered an active
site residue,

Argl78 T™M4 producing essential [6]
interactions for

agonist activity.

Alanine mutation

completely abolished
Trpl04 TM3 the response to [6]

ligands in a B-arrestin

2 interaction assay.

Part of a hydrophobic
binding pocket, likely
contributing to Tt-

Phell5 TM3 stacking interactions. [3]
Mutation to alanine
abolished agonist

activity.

Contributes to the
hydrophobic pocket.

Trp207 TM5 Mutation to alanine [3]
abolished agonist

activity.

Part of the aromatic
Phe211 TM5 array forming the [3114]
binding pocket.

Trp277 TM6 A key residue in the [3][6]
hydrophobic pocket,
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likely involved in Tt-
stacking. Mutation to
alanine abolished

agonist activity.

Contributes to the
hydrophobic binding

Phe304 T™M7 pocket. Mutation to [31[6]
alanine abolished

agonist activity.

GPR120 Signaling Pathways

Upon agonist binding, GPR120 undergoes a conformational change that facilitates the
activation of distinct downstream signaling pathways, primarily through Gag/11 and B-arrestin
2.[2][8] These pathways mediate the receptor's diverse physiological effects.

Gag/11-Mediated Pathway

Activation of the Gaqg/11 pathway leads to an increase in intracellular calcium levels and the
activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[6][8] This cascade is linked to
the insulin-sensitizing effects of GPR120, including the translocation of GLUT4 to the plasma
membrane, which enhances glucose uptake.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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